molecular formula C22H23N5O2 B11035446 2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(3,4-dimethylphenyl)acetamide

2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11035446
M. Wt: 389.4 g/mol
InChI Key: ZXYWQHDSXBYZJD-UHFFFAOYSA-N
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Description

  • The compound’s full name is quite a mouthful, so let’s refer to it as “Compound X” for simplicity.
  • Compound X belongs to the class of diterpenoids, which are natural products found in various plants.
  • These compounds play essential roles in plant defense mechanisms and have attracted scientific interest due to their diverse biological activities.
  • Preparation Methods

    • Synthetic routes for Compound X involve several steps, starting from readily available precursors.
    • One common method involves the condensation of appropriate building blocks to form the imidazo[1,5-b]pyridazine core.
    • The reaction conditions typically include refluxing the reactants in suitable solvents with acid catalysts.
    • Industrial production methods may vary, but efficient synthesis often relies on optimizing reaction parameters and scaling up the process.
  • Chemical Reactions Analysis

    • Compound X can undergo various reactions:

        Oxidation: Oxidative processes can modify its functional groups.

        Reduction: Reduction reactions may alter its stereochemistry or reduce specific functional groups.

        Substitution: Substituting specific atoms or groups can lead to derivatives with distinct properties.

    • Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on the specific reaction conditions and the substituents present in Compound X.
  • Scientific Research Applications

    • Chemistry: Compound X serves as a valuable synthetic intermediate for designing novel molecules.
    • Biology: Researchers explore its potential as an anti-inflammatory agent or a modulator of cellular pathways.
    • Medicine: Investigations focus on its pharmacological properties, such as anticancer or antimicrobial effects.
    • Industry: Some applications involve using derivatives of Compound X in materials science or drug development.
  • Mechanism of Action

    • Compound X likely interacts with specific molecular targets within cells.
    • It may affect signaling pathways, enzyme activity, or gene expression.
    • Further studies are needed to unravel its precise mechanism of action.
  • Comparison with Similar Compounds

    • Compound X shares structural features with related diterpenoids.
    • Its uniqueness lies in the specific arrangement of functional groups and the fused imidazo[1,5-b]pyridazine ring.
    • Similar compounds include other diterpenoids with diverse biological activities.

    Properties

    Molecular Formula

    C22H23N5O2

    Molecular Weight

    389.4 g/mol

    IUPAC Name

    2-(7-amino-2-oxo-5-phenyl-3,4-dihydro-1H-imidazo[1,5-b]pyridazin-3-yl)-N-(3,4-dimethylphenyl)acetamide

    InChI

    InChI=1S/C22H23N5O2/c1-13-8-9-17(10-14(13)2)24-19(28)12-16-11-18-20(15-6-4-3-5-7-15)25-22(23)27(18)26-21(16)29/h3-10,16H,11-12H2,1-2H3,(H2,23,25)(H,24,28)(H,26,29)

    InChI Key

    ZXYWQHDSXBYZJD-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)NC(=O)CC2CC3=C(N=C(N3NC2=O)N)C4=CC=CC=C4)C

    Origin of Product

    United States

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